4,4'-Méthylènediphénol

Vue d'ensemble

Description

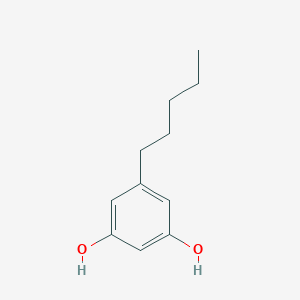

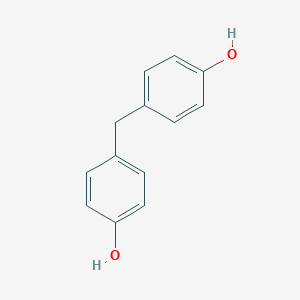

Le 4,4’-Dihydroxydiphénylméthane, également connu sous le nom de Bis(p-hydroxyphényl)méthane, est un composé organique de formule chimique C13H12O2. Il appartient à la famille des bisphénols et est structurellement lié au bisphénol A. Ce composé est caractérisé par deux groupes hydroxyphényles reliés par un pont méthylène. Il est couramment utilisé dans la production de résines époxy et de revêtements en raison de ses excellentes propriétés chimiques .

Applications De Recherche Scientifique

4,4’-Dihydroxydiphenylmethane has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action du 4,4’-Dihydroxydiphénylméthane implique son interaction avec les récepteurs des œstrogènes, où il agit comme un agoniste. Cette interaction peut entraîner des modifications de l’expression génique et de la fonction cellulaire. De plus, il a été démontré qu’il affectait l’activité motrice et le développement neurologique chez les organismes modèles tels que le poisson-zèbre . Les effets du composé sont médiés par des voies impliquant le stress oxydatif et des altérations neurochimiques.

Analyse Biochimique

Biochemical Properties

4,4’-Methylenediphenol is a phenolic derivative with antioxidant activities . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to promote the nuclear translocation of DAF-16 and upregulate the expression of SKN-1, SOD-3, and GST-4 .

Cellular Effects

4,4’-Methylenediphenol has been shown to have significant effects on cellular processes. It can reduce the contents of reactive oxygen species (ROS) and lipofuscin, and decrease amyloid-β (Aβ) protein deposition in cells . It also enhances cell motility and stress tolerance .

Molecular Mechanism

At the molecular level, 4,4’-Methylenediphenol exerts its effects through various mechanisms. It promotes the nuclear translocation of DAF-16 and upregulates the expression of SKN-1, SOD-3, and GST-4 . These effects are believed to be mediated, at least partly, via the activation of DAF-16 .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,4’-Methylenediphenol has been shown to have long-term effects on cellular function. It not only delays paralysis onset and senescence in model organisms but also enhances their motility and stress tolerance .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenediphenol vary with different dosages in animal models. For instance, it has been shown to mitigate amyloid-β (Aβ)-induced paralysis in model worms . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 4,4’-Dihydroxydiphénylméthane est généralement synthétisé par réaction de condensation du phénol avec le formaldéhyde en présence d’un catalyseur acide. La réaction est effectuée à des températures élevées, généralement entre 85 et 100 °C, afin de favoriser la formation de l’isomère souhaité . La réaction peut être représentée comme suit :

2C6H5OH+CH2O→C6H4(OH)CH2C6H4OH+H2O

Méthodes de production industrielle : À l’échelle industrielle, le procédé de production implique l’utilisation de phénol et de formaldéhyde de haute pureté. La réaction est catalysée par des acides inorganiques et le produit est purifié par distillation et recristallisation afin d’obtenir une pureté élevée {_svg_3}. Le procédé est optimisé pour maximiser le rendement et la sélectivité de l’isomère 4,4’.

Analyse Des Réactions Chimiques

Types de réactions : Le 4,4’-Dihydroxydiphénylméthane subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des hydroquinones.

Substitution : Il peut subir des réactions de substitution aromatique électrophile, telles que la nitration et la sulfonation.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Principaux produits :

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Dérivés nitro et sulfoniques

4. Applications de la recherche scientifique

Le 4,4’-Dihydroxydiphénylméthane a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Le 4,4’-Dihydroxydiphénylméthane est structurellement similaire à d’autres bisphénols, tels que le bisphénol A et le bisphénol S. Il ne possède pas les deux groupes méthyle présents dans le bisphénol A, ce qui lui confère des propriétés chimiques distinctes . Comparé au bisphénol A, le 4,4’-Dihydroxydiphénylméthane présente une activité œstrogénique plus faible mais des applications similaires dans la production de résines et de plastiques .

Composés similaires :

- Bisphénol A (4,4’-isopropylidène-diphénol)

- Bisphénol S (4,4’-sulfonyl-diphénol)

- Bisphénol C (4,4’-cyclohexylidène-bisphénol)

Propriétés

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022445 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

620-92-8 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162.5 °C | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

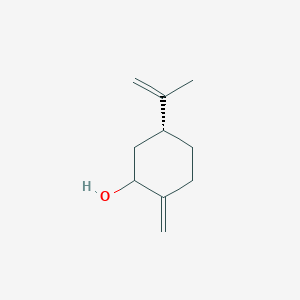

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bisphenol F?

A1: Bisphenol F has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol.

Q2: Are there different isomers of bisphenol F?

A2: Yes, bisphenol F exists as three isomers: p,p'-bisphenol F, o,p'-bisphenol F, and o,o'-bisphenol F. The p,p'-isomer is the most commonly used in industrial applications. []

Q3: What analytical methods are commonly used to characterize and quantify BPF?

A3: Several analytical methods are employed for BPF analysis, including high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and thin-layer chromatography (TLC) [].

Q4: What are the primary applications of bisphenol F?

A4: Bisphenol F is widely used in epoxy resins, coatings, adhesives, and dental sealants. It serves as a substitute for bisphenol A in various products due to its similar properties. [, , ]

Q5: What is the impact of BPF isomers on the curing kinetics of epoxy resins?

A5: Research indicates that increasing the content of 2,2'-bis(hydroxyphenyl)methane isomers in the BPF mixture can lead to a decrease in the nominal activation energy of the curing reaction with 4,4'-diaminodiphenylmethane (DDM). []

Q6: Can BPF be used to enhance the properties of existing materials?

A6: Yes, BPF has been explored as a modifier for epoxy resins to enhance specific properties. For instance, adding a liquid crystalline bisphenol F diglycidyl ether (DGEBP-F) to a DGEBP-F/anhydride matrix was found to improve the impact, tensile, and flexural strength of glass fiber composites. []

Q7: Is bisphenol F considered a safe alternative to bisphenol A?

A7: While marketed as a safer alternative, growing research suggests that BPF may also pose health risks. Studies have shown that BPF can act as an endocrine disruptor, affecting hormone signaling and potentially impacting reproductive health and development. [, , ]

Q8: What are the known toxic effects of bisphenol F on human health?

A8: Studies have linked BPF exposure to various adverse health outcomes, including oxidative stress, developmental neurotoxicity, and potential links to gestational diabetes. [, , , ]

Q9: How does BPF compare to BPA and BPS in terms of toxicity?

A9: While all three bisphenols (BPA, BPF, BPS) exhibit toxicity, research suggests that BPA might be the most harmful to sperm, followed by BPF, with BPS appearing to be the least detrimental. []

Q10: What are the environmental concerns associated with BPF?

A10: Like BPA, BPF raises concerns regarding its persistence in the environment, potential for bioaccumulation, and toxic effects on aquatic organisms. [, ]

Q11: What is known about the biodegradability of BPF?

A11: Studies indicate that BPF can be anaerobically transformed by certain bacteria, such as Pseudomonas sp. LS, albeit at a slow rate. []

Q12: Can nanomaterials enhance the biodegradation of BPF?

A12: Research has shown that graphene oxide (GO) and graphene can accelerate the anaerobic biotransformation of BPF by Pseudomonas sp. LS. GO, in particular, acts as an electron mediator and nutrient scaffold, demonstrating a more pronounced accelerating effect than graphene. []

Q13: Are there any viable alternatives to bisphenol F in various applications?

A13: Research into BPF alternatives is ongoing. Exploring different epoxy resin systems, bio-based polymers, and modifying existing formulations are active areas of research to find safer and more sustainable options. [, ]

Q14: What tools and resources are available for researchers studying BPF?

A14: A range of resources supports BPF research, including analytical techniques like HPLC, GC-MS, and computational chemistry tools for simulating molecular interactions and properties. Open-access databases and scientific publications provide valuable data and insights into BPF's behavior and effects. [, , , ]

Q15: How do different scientific disciplines collaborate in BPF research?

A15: BPF research benefits from collaboration across disciplines like chemistry, toxicology, environmental science, and materials science. Combining expertise in these areas facilitates a comprehensive understanding of BPF's properties, applications, and potential risks. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)